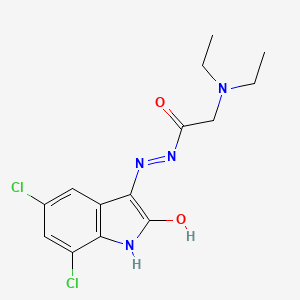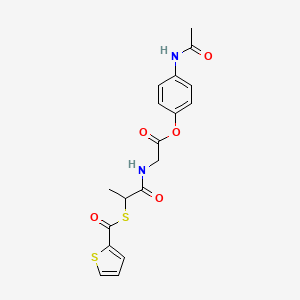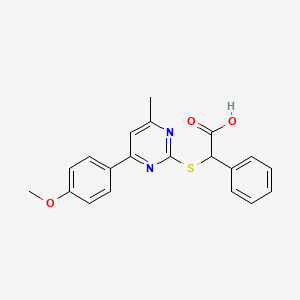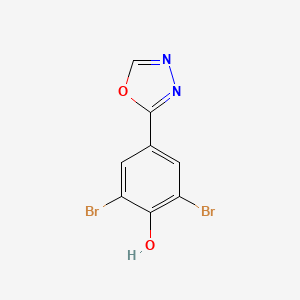
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
説明
“2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol” is a chemical compound . It is a derivative of the oxadiazole family, which is a class of heterocyclic aromatic compounds .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This process yields a variety of oxadiazole derivatives, which can then be further modified through acylation with various acid chlorides .Molecular Structure Analysis
The molecular formula of “this compound” is C8H4Br2N2O2 . It belongs to the oxadiazole family, which consists of a five-membered heterocyclic ring system containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives are diverse. For instance, the amino group of oxadiazoles can be acylated with various acid chlorides, resulting in a range of acylated compounds . Additionally, oxadiazole derivatives can undergo cyclization and coupling reactions to form other heterocyclic derivatives .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs) Enhancement
One significant application of 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol derivatives is in the enhancement of Organic Light-Emitting Diodes (OLEDs). A study demonstrated the use of iridium emitters with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol derivatives as ancillary ligands in the development of heteroleptic iridium(III) complexes. These complexes served as green phosphors and were incorporated into OLED devices, showing superior performance with low efficiency roll-off, which is crucial for maintaining high efficiency at high current densities and luminances. The devices exhibited high peak current efficiency and peak power efficiency, indicative of the potential of these compounds in improving OLED technology (Jin et al., 2014).
Antioxidant Activity
Another application is in the field of antioxidants, where derivatives of this compound have been synthesized and evaluated for their antioxidant properties. A study synthesized a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and tested them using DPPH and ferric reducing antioxidant power (FRAP) assays. Some compounds showed significant free-radical scavenging ability, highlighting their potential as effective antioxidants (Shakir et al., 2014).
Fluorescent Sensors
Furthermore, this compound derivatives have been explored as fluorescent sensors. A particular study synthesized iridium(III) complexes with these derivatives as ligands, which exhibited distinct emissions and high electron mobility. These complexes were used in OLEDs, showing excellent performance with high current efficiency, external quantum efficiency, and power efficiency. The research suggests that these complexes have significant potential in OLED applications, particularly as efficient emitters (Jing et al., 2017).
将来の方向性
The future directions for the study and application of “2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the diverse biological activities reported for oxadiazole derivatives , these compounds may hold promise for the development of new pharmaceutical drugs.
特性
IUPAC Name |
2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)7(5)13)8-12-11-3-14-8/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICXGHBRPDGRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420812 | |
| Record name | 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259132-20-2 | |
| Record name | 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


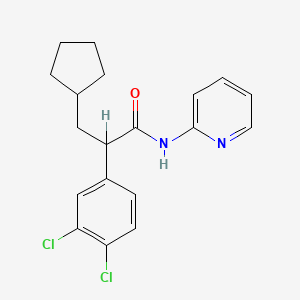
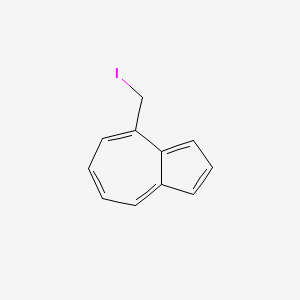
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1621797.png)
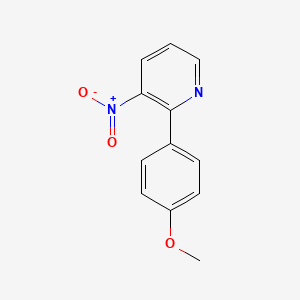
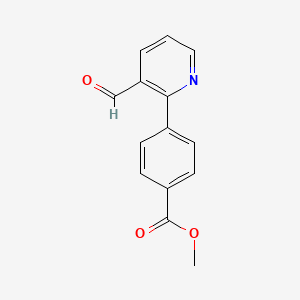

![1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]](/img/structure/B1621802.png)
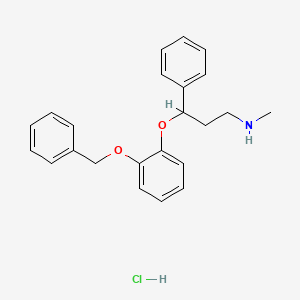
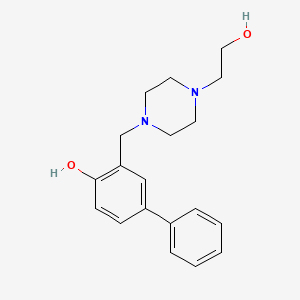
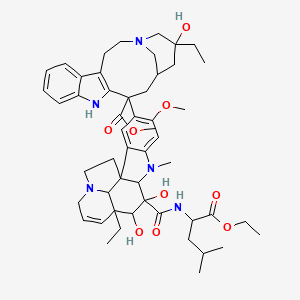
![ethyl 2-[butan-2-yl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate](/img/structure/B1621808.png)
